N-(4-chlorobenzyl)-2-phenoxybenzamide
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Overview
Description
N-(4-chlorobenzyl)-2-phenoxybenzamide is an organic compound that features a benzamide core substituted with a 4-chlorobenzyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-2-phenoxybenzamide typically involves the following steps:
Formation of 4-chlorobenzyl chloride: This can be achieved by the chlorination of 4-chlorotoluene.
Preparation of 2-phenoxybenzoic acid: This involves the reaction of phenol with phthalic anhydride, followed by hydrolysis.
Amidation Reaction: The final step involves the reaction of 4-chlorobenzyl chloride with 2-phenoxybenzoic acid in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position.
Reduction: The compound can be reduced under appropriate conditions to yield the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-chlorobenzaldehyde and 2-phenoxybenzoic acid.
Reduction: N-(4-chlorobenzyl)-2-phenoxybenzylamine.
Substitution: Various substituted phenoxybenzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzyl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Shares the 4-chlorobenzyl group but differs in the sulfonamide functionality.
4-chlorobenzyl cinnamide: Similar in having the 4-chlorobenzyl group but with a cinnamide core.
Uniqueness: N-(4-chlorobenzyl)-2-phenoxybenzamide is unique due to its combination of the 4-chlorobenzyl and phenoxybenzamide moieties, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions compared to its analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-12-10-15(11-13-16)14-22-20(23)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGGMRAUGFUFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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